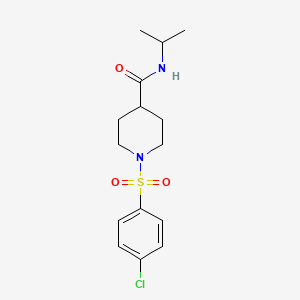

1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-11(2)17-15(19)12-7-9-18(10-8-12)22(20,21)14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXGVLDHGQZNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

Attachment of the Isopropyl Group: The final step involves the alkylation of the piperidine ring with isopropyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride. The compound exhibits a sulfonamide functional group, which is known for its versatility in medicinal chemistry.

Key Chemical Properties:

- Molecular Formula : C13H16ClN2O3S

- Molecular Weight : 303.79 g/mol

- IUPAC Name : 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide

Biological Activities

Research has indicated that sulfonamide derivatives, including the target compound, exhibit a range of biological activities:

Anti-inflammatory Activity

Studies have shown that compounds with similar structures possess significant anti-inflammatory properties. For instance, the incorporation of various substituents on the piperidine ring can enhance the anti-inflammatory effects by modulating interactions with inflammatory pathways .

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. Research indicates that it may selectively target tumor cells through mechanisms involving the inhibition of specific proteins associated with cancer progression. The binding affinity to Mcl-1, an anti-apoptotic protein, suggests that it could be effective in cancer therapy by promoting apoptosis in malignant cells .

Neurological Disorders

Emerging studies indicate that sulfonamide derivatives may also play a role in treating neurological disorders. The ability to cross the blood-brain barrier and interact with neural receptors positions these compounds as candidates for further investigation in neuropharmacology .

Case Studies and Research Findings

Several studies provide insights into the applications of 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide:

- Anti-inflammatory Study : A recent study examined the anti-inflammatory effects of related sulfonamide compounds in vitro and in vivo. Results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

- Cancer Therapeutics : In a study focused on colorectal cancer, derivatives similar to the target compound showed promising results in inhibiting tumor growth and inducing apoptosis. The mechanism involved the disruption of Mcl-1 interactions, leading to enhanced cell death in cancerous tissues .

- Neuroprotective Effects : Research exploring the neuroprotective properties of sulfonamides indicated potential benefits in models of neurodegenerative diseases. These compounds were found to mitigate oxidative stress and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The following compounds share the piperidine-4-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

<sup>†</sup> Molecular formula for the target compound can be inferred as C15H20ClN2O3S based on structural analogs.

Biological Activity

1-(4-Chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide is a novel compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a chlorobenzenesulfonyl group and an isopropyl moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Sulfonyl Group : The chlorobenzenesulfonyl moiety is introduced via sulfonation reactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide exhibit significant antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects noted against other strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The results showed strong inhibitory activity against urease, which is crucial for various therapeutic applications, including the treatment of infections caused by urease-producing bacteria .

Anticancer Potential

The piperidine nucleus is known for its anticancer properties. Compounds bearing this structure have been shown to inhibit cancer cell proliferation effectively. Studies have identified derivatives of piperidine that reduce the growth of cancer cell lines, indicating a promising avenue for further exploration in oncology .

The biological activity of 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide functionality enhances its pharmacological profile by facilitating binding interactions that modulate enzyme activity or receptor signaling pathways .

Case Studies

Several studies have explored the pharmacological potential of compounds related to 1-(4-chlorobenzenesulfonyl)-N-(propan-2-yl)piperidine-4-carboxamide:

- Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial properties, revealing a range of effectiveness against various bacterial strains.

- Enzyme Inhibition Studies : Compounds demonstrated significant inhibition of AChE and urease, suggesting their potential in treating neurological disorders and infections associated with urease-producing bacteria.

- Anticancer Evaluations : In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cell lines, highlighting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.